

Theoretical Exploration of Trimethyl(triethylamine)aluminium: A Technical Whitepaper

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Compound of Interest

Compound Name: Trimethyl(triethylamine)aluminium

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Disclaimer: This document presents a theoretical overview of the

Trimethyl(triethylamine)aluminium adduct. Due to a lack of direct experimental or computational studies on this specific complex in the available literature, the information presented herein is an extrapolation based on the known properties of its constituent molecules, Trimethylaluminium (TMA) and Triethylamine (TEA), and established principles of coordination chemistry.

Introduction

Trimethylaluminium (TMA), a dimeric organoaluminium compound with the formula Al₂ (CH₃)₆, is a potent Lewis acid due to the electron-deficient nature of the aluminium centers.[1] This inherent acidity drives its reactivity towards Lewis bases. Triethylamine (TEA), N(CH₂CH₃)₃, is a common tertiary amine that possesses a lone pair of electrons on the nitrogen atom, rendering it a Lewis base.[2] The interaction between TMA and TEA is expected to result in the formation of a stable Lewis acid-base adduct, **Trimethyl(triethylamine)aluminium**, [(CH₃)₃Al-N(CH₂CH₃)₃]. This whitepaper provides a theoretical examination of this adduct, including its formation, proposed structure, and predicted properties based on the characteristics of its precursors.

Reactant Properties



A summary of the key quantitative data for Trimethylaluminium and Triethylamine is presented below.

Table 1: Physicochemical and Structural Data of

Trimethylaluminium (TMA)

| Property | Value | Reference |
|--|---|-----------|
| Molecular Formula (monomer) | Al(CH ₃) ₃ | [1] |
| Molecular Formula (dimer) | Al ₂ (CH ₃) ₆ | [1] |
| Molar Mass (monomer) | 72.09 g/mol | |
| Appearance | Colorless liquid | [1] |
| Al-C (terminal) distance (dimer) | 1.97 Å | [1] |
| Al-C (bridging) distance (dimer) | 2.14 Å | [1] |
| C-Al-C angle (terminal, dimer) | ~124° | [3] |
| Al-C-Al angle (bridging, dimer) | ~74° | [3] |
| Standard Enthalpy of Formation (gas, monomer) | -86.5 ± 4.8 kJ/mol | [4][5] |
| Standard Enthalpy of Formation (liquid, dimer) | -149.7 ± 4.5 kJ/mol | [6] |

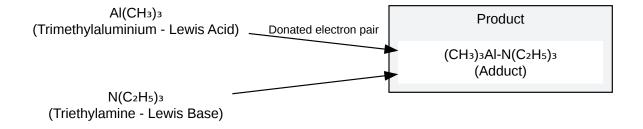
Table 2: Physicochemical and Structural Data of Triethylamine (TEA)



| Property | Value | Reference |
|---|-----------------------------|-----------|
| Molecular Formula | N(C2H5)3 | [2] |
| Molar Mass | 101.19 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| C-N bond length | 1.47 pm (in trimethylamine) | [7] |
| C-N-C bond angle | 108° (in trimethylamine) | [7] |
| pKa of conjugate acid | 10.75 | [2] |
| Standard Enthalpy of Formation (liquid) | -169 kJ/mol | [2] |

Theoretical Adduct Formation and Structure

The formation of the **Trimethyl(triethylamine)aluminium** adduct is a classic Lewis acid-base reaction. The electron-deficient aluminium atom of the TMA monomer acts as the electron acceptor (Lewis acid), and the nitrogen atom of TEA, with its lone pair of electrons, acts as the electron donor (Lewis base). In solution, TMA exists as a dimer, Al₂(CH₃)₆, which is in equilibrium with the monomeric form, Al(CH₃)₃. The reaction with TEA is expected to shift this equilibrium towards the monomer as it is consumed to form the adduct.



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Caption: Formation of the **Trimethyl(triethylamine)aluminium** adduct.

The predicted molecular structure of the adduct will feature a tetrahedral geometry around the aluminium atom and a distorted tetrahedral geometry around the nitrogen atom. The Al-N



dative bond is the central feature of this adduct.

Caption: Proposed molecular structure of Trimethyl(triethylamine)aluminium.

Proposed Experimental Protocol for Adduct Synthesis

While a specific protocol for the synthesis of **Trimethyl(triethylamine)aluminium** is not available in the searched literature, a general procedure can be adapted from the synthesis of similar TMA adducts, such as the TMA-THF adduct.[3][8] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the pyrophoric nature of trimethylaluminium.

Materials:

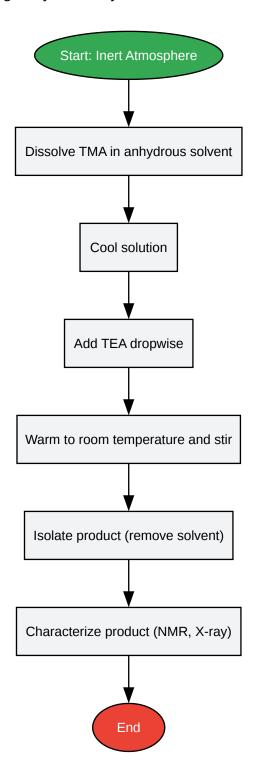
- Trimethylaluminium (TMA), typically as a solution in a hydrocarbon solvent (e.g., heptane or toluene).
- Triethylamine (TEA), freshly distilled.
- Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene).

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve a known amount of trimethylaluminium solution in the anhydrous solvent.
- Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
- Slowly add a stoichiometric equivalent of triethylamine dropwise to the stirred TMA solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- The solvent can be removed under vacuum to yield the adduct, which may be a liquid or a solid.



• Characterization of the product would typically involve multinuclear NMR spectroscopy (¹H, ¹³C, ²⁷Al) and potentially single-crystal X-ray diffraction if suitable crystals can be obtained.



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Caption: Proposed experimental workflow for adduct synthesis.



Conclusion

The formation of a stable 1:1 adduct between trimethylaluminium and triethylamine is theoretically highly favorable. This whitepaper has provided a foundational, albeit theoretical, guide to the properties, structure, and synthesis of **Trimethyl(triethylamine)aluminium**. Further experimental and computational studies are necessary to fully elucidate the precise structural parameters, thermodynamic stability, and reactivity of this adduct. Such research would be valuable for professionals in organometallic chemistry, materials science, and catalysis, where precise control of Lewis acidity and reactivity is paramount.

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- To cite this document: BenchChem. [Theoretical Exploration of Trimethyl(triethylamine)aluminium: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12655106#theoretical-studies-on-trimethyl-triethylamine-aluminium]

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